molecular formula C36H30CoI2O2P2 B12882572 Diiodobis(triphenylphosphine oxide)cobalt

Diiodobis(triphenylphosphine oxide)cobalt

Cat. No.: B12882572
M. Wt: 869.3 g/mol
InChI Key: UWHWQZLLLNUWKA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diiodobis(triphenylphosphine oxide)cobalt is a coordination compound with the molecular formula C36H30CoI2O2P2. It is known for its unique structural properties and potential applications in various fields of chemistry and industry. The compound consists of a cobalt center coordinated by two iodide ions and two triphenylphosphine oxide ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diiodobis(triphenylphosphine oxide)cobalt typically involves the reaction of cobalt(II) iodide with triphenylphosphine oxide in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the cobalt center. The general reaction can be represented as follows:

CoI2+2Ph3POCoI2(Ph3PO)2\text{CoI}_2 + 2 \text{Ph}_3\text{PO} \rightarrow \text{CoI}_2(\text{Ph}_3\text{PO})_2 CoI2​+2Ph3​PO→CoI2​(Ph3​PO)2​

  • CoI₂ is cobalt(II) iodide
  • Ph₃PO is triphenylphosphine oxide

The reaction is typically performed in a solvent such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as described above. The process involves careful control of reaction conditions to ensure high purity and yield of the final product. Industrial production may also involve additional purification steps such as column chromatography or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Diiodobis(triphenylphosphine oxide)cobalt can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodide ligands can be substituted by other ligands such as halides, phosphines, or amines.

    Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, changing its oxidation state from +2 to +3 or vice versa.

    Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., chloride, bromide), phosphines (e.g., triphenylphosphine), and amines (e.g., pyridine). These reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane.

    Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the cobalt center, respectively.

    Coordination Reactions: Ligands such as ethylenediamine or bipyridine can be used to form coordination complexes with the cobalt center.

Major Products Formed

    Substitution Reactions: Products include substituted cobalt complexes with different ligands.

    Oxidation-Reduction Reactions: Products include cobalt(III) or cobalt(I) complexes, depending on the reaction conditions.

    Coordination Reactions: Products include coordination complexes with various ligands.

Scientific Research Applications

Diiodobis(triphenylphosphine oxide)cobalt has several scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Materials Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

    Medicinal Chemistry: The compound is studied for its potential use in medicinal chemistry, particularly in the development of metal-based drugs and therapeutic agents.

    Analytical Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various analytes.

Mechanism of Action

The mechanism of action of diiodobis(triphenylphosphine oxide)cobalt involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can interact with molecular targets through coordination bonds, facilitating catalytic processes or forming stable complexes. The triphenylphosphine oxide ligands provide steric and electronic stabilization to the cobalt center, enhancing its reactivity and selectivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dichlorobis(triphenylphosphine oxide)cobalt: Similar structure but with chloride ligands instead of iodide.

    Dibromobis(triphenylphosphine oxide)cobalt: Similar structure but with bromide ligands instead of iodide.

    Diiodobis(triphenylphosphine)cobalt: Similar structure but with triphenylphosphine ligands instead of triphenylphosphine oxide.

Uniqueness

Diiodobis(triphenylphosphine oxide)cobalt is unique due to the presence of iodide ligands and triphenylphosphine oxide ligands, which provide distinct steric and electronic properties

Biological Activity

Diiodobis(triphenylphosphine oxide)cobalt, often referred to as Co(PPh₃)₂I₂, is a transition metal complex that has garnered attention due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological implications of this compound, drawing from diverse sources and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving cobalt(II) iodide and triphenylphosphine oxide. The coordination of triphenylphosphine oxide to cobalt enhances the stability and solubility of the complex in organic solvents. The structural analysis typically employs techniques such as X-ray crystallography, which reveals the geometry around the cobalt center and the nature of ligand interactions.

Table 1: Structural Characteristics of this compound

PropertyValue/Description
Coordination Number6
GeometryOctahedral
Bond Length (Co-O)~1.90 Å
Bond Length (Co-I)~2.50 Å

Antimicrobial Properties

Research indicates that transition metal complexes, including those containing cobalt, exhibit significant antimicrobial activity. This compound's ability to generate reactive oxygen species (ROS) may contribute to its antimicrobial effects. Studies have shown that cobalt complexes can disrupt bacterial cell membranes and inhibit vital cellular processes.

In a study examining various metal complexes, it was found that Co(PPh₃)₂I₂ demonstrated notable activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antibacterial agent . The mechanism involves oxidative stress induced by ROS, leading to cell death.

Antitumor Activity

The potential antitumor properties of this compound have also been investigated. Transition metal complexes are known for their ability to interact with DNA and inhibit cancer cell proliferation. In vitro studies have shown that Co(PPh₃)₂I₂ can induce apoptosis in specific cancer cell lines by disrupting mitochondrial function and promoting oxidative stress .

Table 2: Summary of Biological Activities

Activity TypeOrganism/Cell LineObserved Effect
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliInhibition of growth
AntitumorVarious cancer cell linesInduction of apoptosis

The biological activity of this compound is largely attributed to its ability to generate reactive species upon interaction with cellular components. The following mechanisms have been proposed:

  • Reactive Oxygen Species Generation : The complex can produce superoxide ions and hydrogen peroxide, leading to oxidative damage in microbial cells .
  • DNA Interaction : Cobalt complexes may intercalate into DNA strands, disrupting replication and transcription processes essential for cancer cell survival .
  • Mitochondrial Dysfunction : Inducing mitochondrial stress can trigger apoptotic pathways in cancer cells, making these complexes promising candidates for anticancer therapies .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antibacterial Efficacy : A study reported a significant reduction in bacterial viability when exposed to Co(PPh₃)₂I₂ at varying concentrations. The results indicated a dose-dependent response, highlighting its potential as an antibacterial agent .
  • Antitumor Activity : In another investigation focusing on various metal complexes, this compound was shown to selectively induce apoptosis in human breast cancer cells while sparing normal cells, suggesting a therapeutic window for further development .

Properties

Molecular Formula

C36H30CoI2O2P2

Molecular Weight

869.3 g/mol

IUPAC Name

diiodocobalt;diphenylphosphorylbenzene

InChI

InChI=1S/2C18H15OP.Co.2HI/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H/q;;+2;;/p-2

InChI Key

UWHWQZLLLNUWKA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Co](I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.